molecular formula C9H7BrF2N2O B13444520 2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole

2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole

Cat. No.: B13444520
M. Wt: 277.07 g/mol
InChI Key: SDKJRXCOIRFONG-UHFFFAOYSA-N
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Description

2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. The presence of the bromo(difluoro)methyl and methoxy groups in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole typically involves the introduction of the bromo(difluoro)methyl group onto a benzimidazole scaffold. One common method is the electrophilic aromatic substitution reaction, where a benzimidazole derivative is reacted with a bromo(difluoro)methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo(difluoro)methyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromo(difluoro)methyl group can yield different products with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated or carboxylated products.

Scientific Research Applications

2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets. The bromo(difluoro)methyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-2,2-difluoroacetate: This compound contains a similar bromo(difluoro)methyl group but differs in its ester functionality.

    Diethyl (bromo(difluoro)methyl)phosphonate: Another compound with a bromo(difluoro)methyl group, but with a phosphonate ester.

    (Bromodifluoromethyl)trimethylsilane: Contains the bromo(difluoro)methyl group attached to a trimethylsilane moiety.

Uniqueness

2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole is unique due to the presence of both the bromo(difluoro)methyl and methoxy groups on the benzimidazole scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H7BrF2N2O

Molecular Weight

277.07 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C9H7BrF2N2O/c1-15-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

SDKJRXCOIRFONG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(F)(F)Br

Origin of Product

United States

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